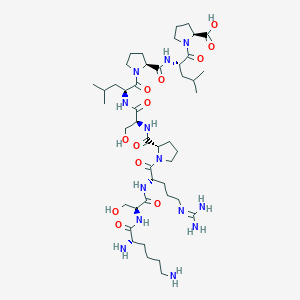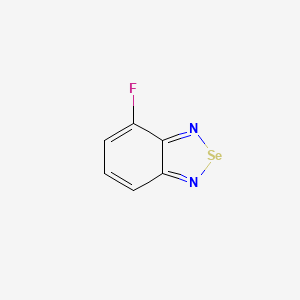![molecular formula C25H31Cl2NO6 B12522501 3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of acridine, a nitrogen-containing heterocyclic aromatic compound, and multiple ethoxy groups, which contribute to its chemical reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of acridine with 2-(2-chloroethoxy)ethanol under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
化学反应分析
Types of Reactions
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of chloro groups with hydroxyl or alkoxy groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives.
科学研究应用
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Bis[2-(2-chloroethoxy)ethyl] ether
- Tetraethylene glycol dichloride
- 1,11-Dichloro-3,6,9-trioxaundecane
Uniqueness
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine is unique due to its specific combination of acridine and multiple ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C25H31Cl2NO6 |
|---|---|
分子量 |
512.4 g/mol |
IUPAC 名称 |
3,6-bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine |
InChI |
InChI=1S/C25H31Cl2NO6/c26-5-7-29-9-11-31-13-15-33-22-3-1-20-17-21-2-4-23(19-25(21)28-24(20)18-22)34-16-14-32-12-10-30-8-6-27/h1-4,17-19H,5-16H2 |
InChI 键 |
GFPYWINQRREFEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCOCCOCCCl)C=C21)OCCOCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)


![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)

![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)

silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)

![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)
